

# Application Notes and Protocols for High-Throughput Screening of XMD8-87

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## Compound of Interest

Compound Name: XMD8-87  
Cat. No.: B15578104

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## Introduction

**XMD8-87** is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).<sup>[1][2][3]</sup> TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration, by integrating signals from multiple receptor tyrosine kinases.<sup>[4][5]</sup> Dysregulation of TNK2 signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.<sup>[5]</sup> **XMD8-87** has also been identified as an inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), another key player in cell signaling pathways related to cancer.<sup>[6]</sup> These characteristics make **XMD8-87** a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of TNK2 and ERK5 signaling pathways.

These application notes provide detailed protocols for utilizing **XMD8-87** in biochemical and cell-based assays suitable for high-throughput screening.

## Mechanism of Action

**XMD8-87** is an ATP-competitive inhibitor of TNK2.<sup>[7]</sup> It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby

inhibiting the propagation of signaling cascades. Its inhibitory activity against ERK5 also occurs through an ATP-competitive mechanism.

## Data Presentation

The following tables summarize the quantitative data for **XMD8-87**'s inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of **XMD8-87**

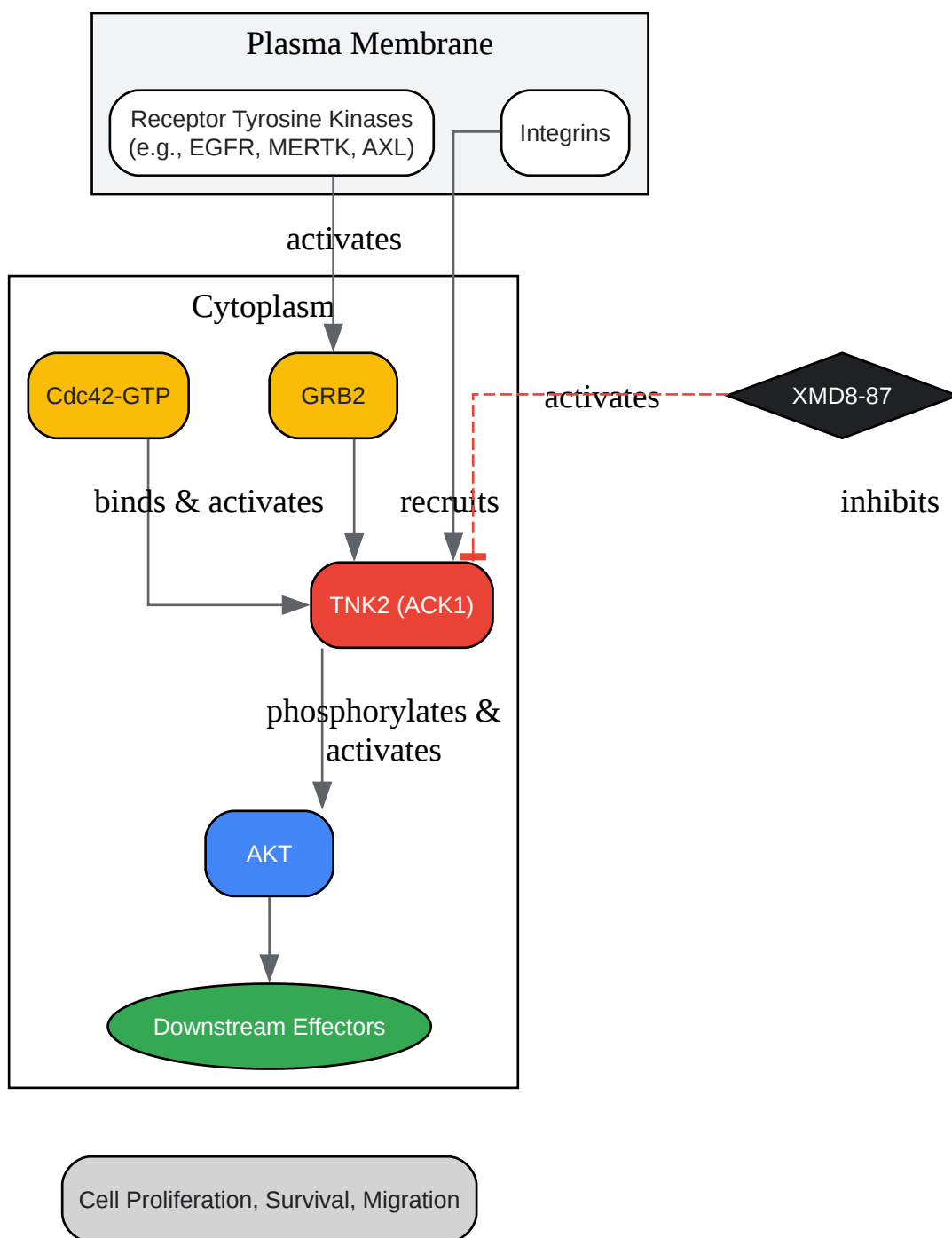
Target	Mutant	Assay Type	IC50 (nM)	Reference
TNK2	D163E	Ba/F3 Cell Viability	38	<a href="#">[1]</a> <a href="#">[8]</a>
TNK2	R806Q	Ba/F3 Cell Viability	113	<a href="#">[1]</a> <a href="#">[8]</a>
TNK2	Wild-Type	HEK293T Cell-Based	1900	<a href="#">[9]</a>
ERK5	-	32P Kinase Assay	1200	<a href="#">[8]</a>

Table 2: Selectivity Profile of **XMD8-87** from KinomeScan

Off-Target Kinase	Potency Value (nM)	Assay Type	Reference
BRK	37 (Kd), 47 (IC50)	Binding Assay, Kinase Assay	[6]
FRK	96 (Kd), 264 (IC50)	Binding Assay, Kinase Assay	[6]
TNK1	110 (Kd)	Binding Assay	[6]
GAK	270 (Kd)	Binding Assay	[6]
DCAMKL1	280 (Kd)	Binding Assay	[6]
CSF1R	330 (Kd), 428 (IC50)	Binding Assay, Kinase Assay	[6]
DCAMKL2	690 (Kd), 3200 (IC50)	Binding Assay, Kinase Assay	[6]

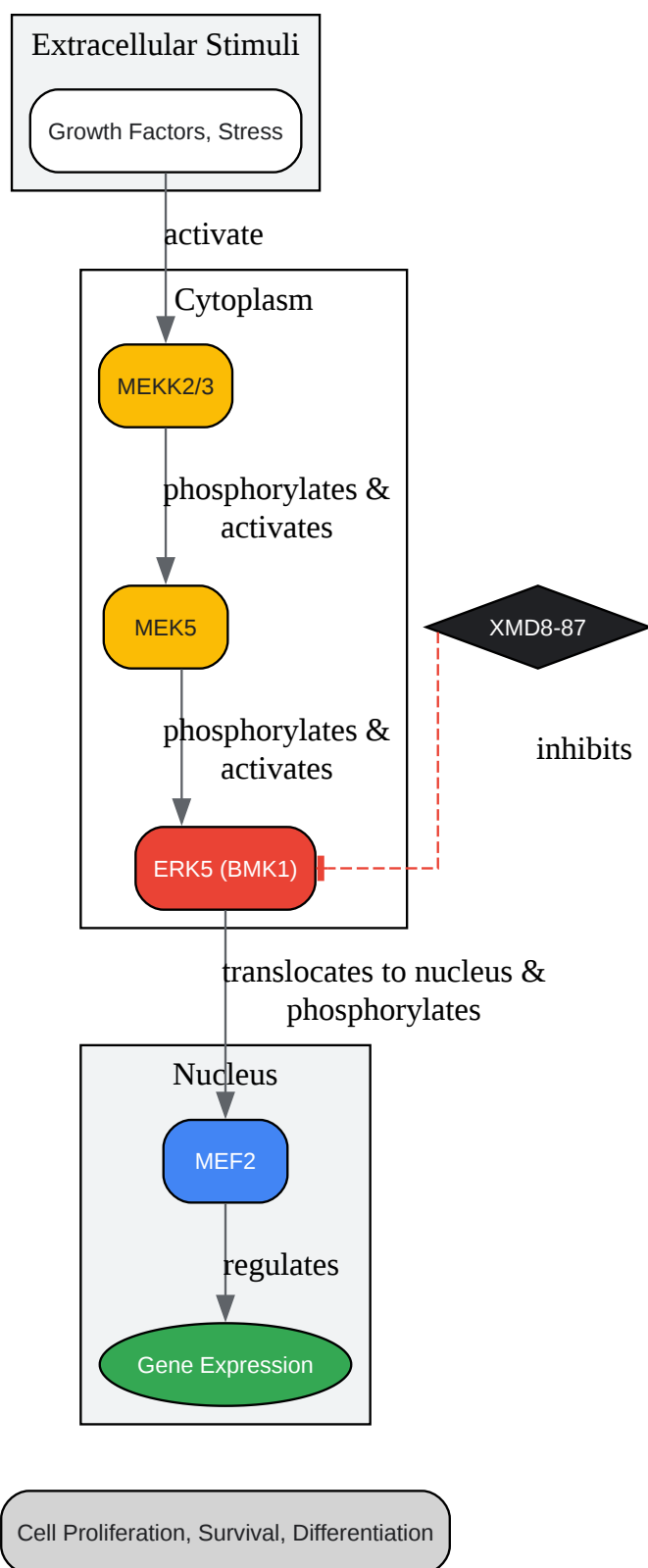
## Signaling Pathways

The following diagrams illustrate the signaling pathways of TNK2 and ERK5, highlighting the points of inhibition by **XMD8-87**.



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**Figure 1:** TNK2 (ACK1) Signaling Pathway and Inhibition by **XMD8-87**.



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**Figure 2:** ERK5 (BMK1) Signaling Pathway and Inhibition by **XMD8-87**.

## Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of TNK2 and ERK5 using **XMD8-87** as a reference compound.

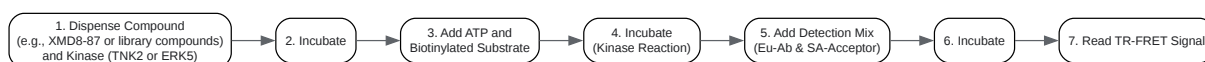
### Protocol 1: Biochemical TR-FRET Kinase Assay for TNK2/ERK5

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.

Materials:

- Recombinant human TNK2 or ERK5 kinase
- Biotinylated substrate peptide
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-conjugated acceptor fluorophore (e.g., ULIGHT™)
- **XMD8-87** (as a positive control inhibitor)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ATP
- 384-well low-volume white plates

Experimental Workflow:



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**Figure 3:** TR-FRET Kinase Assay Experimental Workflow.

#### Procedure:

- **Compound Preparation:** Prepare serial dilutions of **XMD8-87** and library compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to the desired final concentrations.
- **Assay Plate Setup:**
  - Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
  - Add 2.5 µL of 2X concentrated TNK2 or ERK5 enzyme in assay buffer to each well.
- **Incubation:** Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
- **Kinase Reaction Initiation:** Add 5 µL of a 2X concentrated mixture of ATP and biotinylated substrate peptide in assay buffer to each well. The final ATP concentration should be at or near the  $K_m$  for the respective kinase.
- **Kinase Reaction Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Detection:** Add 5 µL of 2X concentrated detection mix containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor in TR-FRET buffer.
- **Final Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).

#### Data Analysis:

- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
- Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

- For HTS validation, calculate the Z'-factor using positive and negative controls. A Z'-factor  $\geq$  0.5 is indicative of a robust assay.

## Protocol 2: Cell-Based Luciferase Reporter Assay for ERK5 Transcriptional Activity

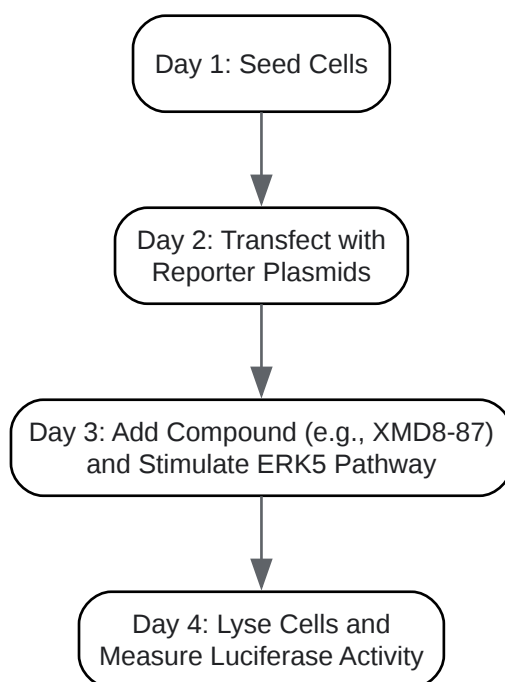
This assay measures the transcriptional activity of ERK5 by quantifying the expression of a luciferase reporter gene under the control of an ERK5-responsive promoter element.

Materials:

- HEK293T or other suitable cell line
- ERK5-responsive luciferase reporter plasmid (e.g., containing MEF2 binding sites)
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent
- Cell culture medium (DMEM with 10% FBS)
- **XMD8-87**
- Stimulant (e.g., EGF or sorbitol)
- Dual-Luciferase® Reporter Assay System
- 96-well or 384-well white, clear-bottom cell culture plates
- Luminometer

Experimental Workflow:





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**Figure 4:** Luciferase Reporter Assay Experimental Workflow.

Procedure:

- Day 1: Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that will result in 70-80% confluency on the day of transfection.
- Day 2: Transfection:
  - Prepare a DNA mixture per well containing the ERK5-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
  - Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
  - Incubate for 18-24 hours.
- Day 3: Compound Treatment and Stimulation:
  - Carefully remove the transfection medium and replace it with fresh, low-serum (e.g., 0.5% FBS) medium.

- Add serial dilutions of **XMD8-87** or library compounds to the wells and pre-incubate for 1-2 hours.
- Add the desired stimulus (e.g., EGF) to induce ERK5 activation.
- Incubate for an additional 6-8 hours.
- Day 4: Luciferase Assay:
  - Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
  - Perform the dual-luciferase assay according to the manufacturer's protocol.

#### Data Analysis:

- Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
- Normalize the data to stimulated (positive control) and unstimulated (negative control) wells.
- Determine the IC<sub>50</sub> values for inhibitors by plotting the normalized data against compound concentration.

## Protocol 3: Cell Viability/Proliferation Assay

This protocol assesses the effect of **XMD8-87** on the viability and proliferation of cancer cell lines, particularly those with known dependence on TNK2 or ERK5 signaling.

#### Materials:

- Cancer cell line (e.g., Ba/F3 cells expressing mutant TNK2)
- Cell culture medium
- **XMD8-87**
- CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
- 96-well or 384-well white, clear-bottom cell culture plates

- Luminometer

#### Procedure:

- Cell Seeding: Seed cells in a 96-well or 384-well plate at an appropriate density for the desired assay duration.
- Compound Treatment: Add serial dilutions of **XMD8-87** or library compounds to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator.
- Assay Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate-reading luminometer.

#### Data Analysis:

- Normalize the luminescent signal to the vehicle-treated control wells.
- Plot the normalized data against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

## Conclusion

**XMD8-87** is a versatile chemical probe for studying the roles of TNK2 and ERK5 in cellular signaling and for validating high-throughput screening assays. The protocols outlined in these application notes provide robust and reproducible methods for identifying and characterizing novel inhibitors of these important cancer targets. Careful assay optimization and validation,

including the determination of key HTS metrics such as the Z'-factor, are crucial for the success of any screening campaign.

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